(2-Isopropoxypyrimidin-5-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

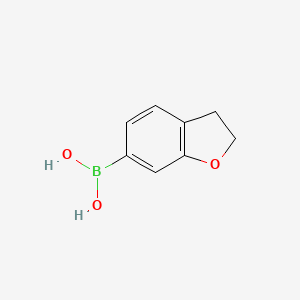

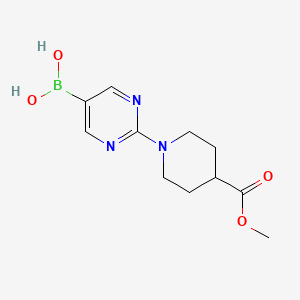

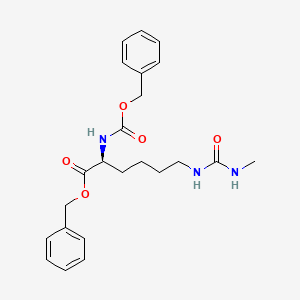

“(2-Isopropoxypyrimidin-5-yl)boronic acid” is a chemical compound with the molecular weight of 181.99 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The IUPAC name for this compound is 2-isopropoxy-5-pyrimidinylboronic acid . The InChI code is 1S/C7H11BN2O3/c1-5(2)13-7-9-3-6(4-10-7)8(11)12/h3-5,11-12H,1-2H3 .Chemical Reactions Analysis

While specific chemical reactions involving “(2-Isopropoxypyrimidin-5-yl)boronic acid” are not detailed in the search results, boronic acids are known to participate in various types of reactions. For instance, they are used in Suzuki–Miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions.Physical And Chemical Properties Analysis

“(2-Isopropoxypyrimidin-5-yl)boronic acid” is a solid substance . It has a molecular weight of 181.99 and is typically stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Cross-Coupling Reactions

Boronic acids, including “(2-Isopropoxypyrimidin-5-yl)boronic acid”, are commonly used in cross-coupling reactions . These reactions are fundamental in the synthesis of many organic compounds, including pharmaceuticals and polymers .

Catalysis

Boronic acids have been used as catalysts in various chemical reactions . Their ability to form reversible covalent complexes with sugars and other diols has been exploited in the development of new catalytic processes .

Medicinal Chemistry

In the field of medicinal chemistry, boronic acids are used in the development of new drugs . They can act as enzyme inhibitors, potentially leading to new treatments for diseases .

Polymer and Optoelectronics Materials

Boronic acids are used in the creation of new materials, including polymers and optoelectronic materials . Their unique properties allow for the development of materials with specific characteristics .

Sensing Applications

Boronic acids have been used in the development of sensors for various analytes . This includes the detection of diols and anions .

Biological Labelling and Protein Manipulation

Boronic acids have been used for biological labelling and protein manipulation . They can form reversible covalent bonds with sugars and other diols, allowing for selective labelling and manipulation of proteins .

Mécanisme D'action

The mechanism of action of boronic acids in Suzuki–Miyaura coupling reactions involves oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Safety and Hazards

This compound is associated with several hazards. It may cause skin irritation, serious eye irritation, and may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Orientations Futures

Boronic acids, including “(2-Isopropoxypyrimidin-5-yl)boronic acid”, are increasingly utilized in diverse areas of research . They are particularly useful in sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . This suggests potential future directions in the development of novel sensing technologies.

Propriétés

IUPAC Name |

(2-propan-2-yloxypyrimidin-5-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BN2O3/c1-5(2)13-7-9-3-6(4-10-7)8(11)12/h3-5,11-12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNEJPMVAGHZZJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)OC(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670221 |

Source

|

| Record name | {2-[(Propan-2-yl)oxy]pyrimidin-5-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Isopropoxypyrimidin-5-yl)boronic acid | |

CAS RN |

870521-32-7 |

Source

|

| Record name | {2-[(Propan-2-yl)oxy]pyrimidin-5-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7-Methanobenzoxazol-2(3H)-one,3a,4,7,7a-tetrahydro-,[3aR-(3a-alpha-,4-alpha-,7-alpha-,7a-alpha-)]-](/img/no-structure.png)

![(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate](/img/structure/B591493.png)

![(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B591499.png)

![3-Amino-7,7a-dihydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B591505.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B591513.png)